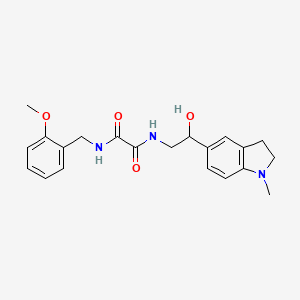
N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide, also known as HIOC, is a novel oxalamide derivative that has gained significant attention in the scientific community due to its potential applications in various fields. HIOC has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide involves the inhibition of various enzymes and signaling pathways. In cancer therapy, this compound inhibits the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and angiogenesis. This compound also inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In neuroprotection, this compound inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant response genes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including the inhibition of MMPs, HDACs, and COX-2, as well as the activation of the Nrf2 pathway. This compound has also been shown to induce apoptosis in cancer cells and protect neuronal cells from oxidative stress and inflammation. In addition, this compound has been shown to exhibit potent antibacterial activity against several gram-positive and gram-negative bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide in lab experiments include its potent biological activity, its ability to inhibit various enzymes and signaling pathways, and its potential applications in various fields. The limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as anti-inflammatory and antiviral activity, and the optimization of its pharmacokinetic properties. In addition, the development of this compound derivatives with improved biological activity and reduced toxicity is an area of future research.
Métodos De Síntesis
N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide has been synthesized using several methods, including the reaction of 2-methoxybenzylamine with 2-chloroacetyl chloride to obtain N-(2-methoxybenzyl)-2-chloroacetamide. This compound is then reacted with 1-methylindole-5-carboxylic acid to obtain N-(1-methylindole-5-carbonyl)-N-(2-methoxybenzyl)-2-chloroacetamide. Finally, this compound is reacted with hydroxylamine to obtain this compound. Other methods include the reaction of 2-methoxybenzylamine with ethyl oxalyl chloride to obtain N-(2-methoxybenzyl)oxalamide, which is then reacted with 1-methylindole-5-carboxylic acid to obtain this compound.
Aplicaciones Científicas De Investigación
N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide has been studied for its potential applications in various fields, including cancer therapy, neuroprotection, and antimicrobial activity. In cancer therapy, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, this compound has been shown to protect neuronal cells from oxidative stress and inflammation. In antimicrobial activity, this compound has been shown to exhibit potent antibacterial activity against several gram-positive and gram-negative bacteria.
Propiedades
IUPAC Name |
N'-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N-[(2-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-24-10-9-14-11-15(7-8-17(14)24)18(25)13-23-21(27)20(26)22-12-16-5-3-4-6-19(16)28-2/h3-8,11,18,25H,9-10,12-13H2,1-2H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNLPFKXDNPZOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=CC=C3OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(furan-2-ylmethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2580606.png)
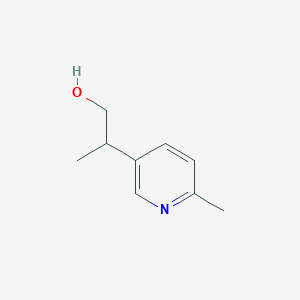
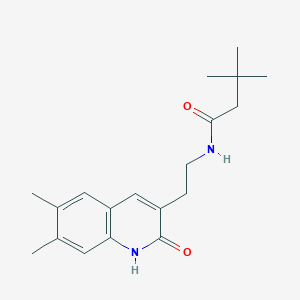
![1-(5-chloro-2-methoxyphenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2580611.png)
![Oxamide, N-[3-(1-imidazolyl)propyl]-N'-(2-phenylethyl)-](/img/structure/B2580614.png)

![(4-((4-fluorobenzyl)thio)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2580616.png)
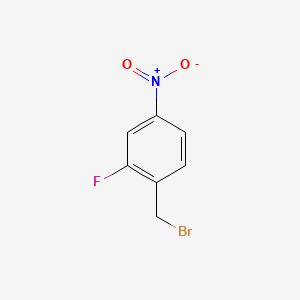

![methyl 2'-amino-1-(2-amino-2-oxoethyl)-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate](/img/structure/B2580620.png)
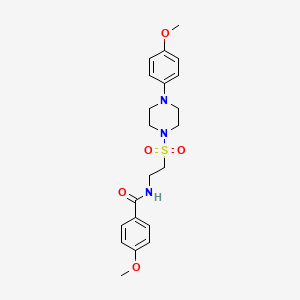
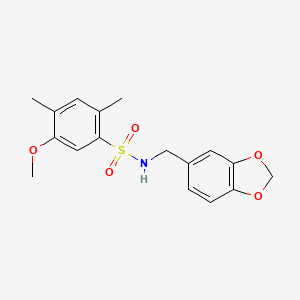
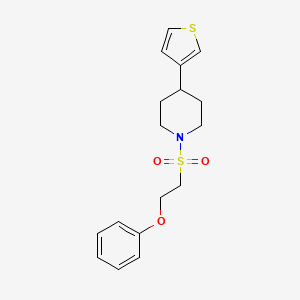
![Methyl 2,2-dioxo-3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylate](/img/structure/B2580629.png)